molecular formula C12H12N2O2S2 B1248490 Sinalbin A

Sinalbin A

Cat. No. B1248490
M. Wt: 280.4 g/mol
InChI Key: IVCVQRJWYKCARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinalbin a belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Sinalbin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sinalbin a is primarily located in the cytoplasm. Outside of the human body, sinalbin a can be found in brassicas, herbs and spices, and white mustard. This makes sinalbin a a potential biomarker for the consumption of these food products.

Scientific Research Applications

Phytoalexin Production

Sinalbin A, produced by white mustard (Sinapis alba) following treatment with biotic and abiotic elicitors, serves as a phytoalexin, a substance involved in plant defense against pathogens. It's a crucial element in the plant's response to environmental stressors (Pedras & Zaharia, 2000).

Metabolism in Insects

In a study involving transgenic Arabidopsis thaliana containing sinalbin, it was observed that Pieris rapae caterpillars metabolize sinalbin differently depending on the host plant. This indicates a specialized adaptation in the metabolism of sinalbin in certain insect species (Agerbirk et al., 2007).

Analytical Studies

Sinalbin's degradation products were analyzed using supercritical fluid chromatography, highlighting its role in various food products and the importance of understanding its transformation during processing (Buskov et al., 2000).

Plant Phylogeny and Enzyme Activity

Research on sinalbin in Sinapis species showed its presence in specific phylogenetic groups, along with the study of specific nitrile degrading enzymes. This suggests a connection between the presence of sinalbin and certain enzymatic activities in plants (Agerbirk et al., 2008).

Effect on Plant Metabolism

An investigation into how sinalbin affects the metabolic profile of Arabidopsis seedlings, especially under sulfur-deficient conditions, revealed significant influences on the plant's metabolome. It indicated that sinalbin uptake can impact the formation of various metabolites (Zhang et al., 2011).

Large-Scale Purification

A study on the purification of sinalbin from white mustard seeds using ion-exchange centrifugal partition chromatography demonstrated the feasibility of isolating sinalbin for use in pharmacological studies (Toribio et al., 2009).

Degradation in Food Products

The degradation products of sinalbin in yellow mustard paste were analyzed, providing insights into the chemical changes that sinalbin undergoes in food processing (Paunovic et al., 2012).

Bioavailability and Metabolism

Research on the bioavailability and metabolism of sinalbin showed its absorption and transformation in the liver, with potential implications for health benefits or risks associated with its consumption (Sørensen et al., 2016).

Prostatic Hyperplasia Inhibition

A study demonstrated that sinalbin inhibits prostatic hyperplasia in experimental models, indicating its potential therapeutic applications (Wu et al., 2003).

Free-Radical Scavenging Activity

An investigation into the free-radical scavenging activity of sinalbin showed its potential as an antioxidant, though it was not found to be highly efficient in this role (Montaut et al., 2017).

properties

Product Name

Sinalbin A

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

9-methoxy-2-methylsulfinyl-4H-[1,3]thiazino[6,5-b]indole

InChI

InChI=1S/C12H12N2O2S2/c1-16-14-10-6-4-3-5-8(10)9-7-13-12(18(2)15)17-11(9)14/h3-6H,7H2,1-2H3

InChI Key

IVCVQRJWYKCARE-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C3=C1SC(=NC3)S(=O)C

synonyms

sinalbin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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